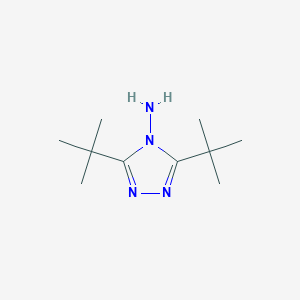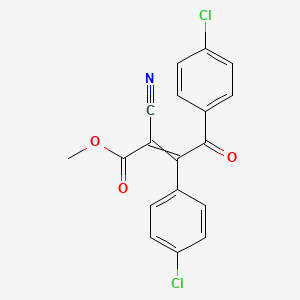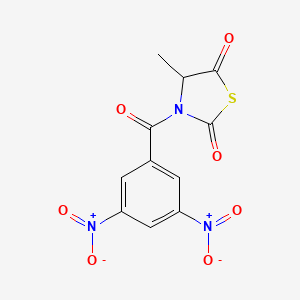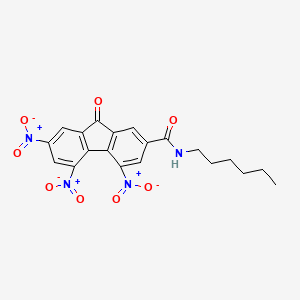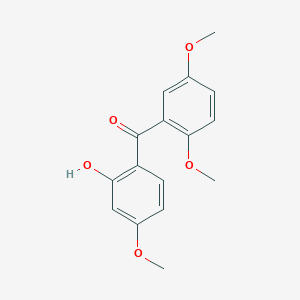
1-Chloronon-5-YN-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloronon-5-YN-4-one is an organic compound with the molecular formula C9H13ClO It is a chlorinated alkyne ketone, characterized by the presence of a chlorine atom, a triple bond, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloronon-5-YN-4-one can be synthesized through several methods. One common approach involves the chlorination of non-5-YN-4-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under anhydrous conditions and may require a solvent like dichloromethane (CH2Cl2) to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloronon-5-YN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 1-chloronon-5-YN-4-ol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-Chloronon-5-YN-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloronon-5-YN-4-one involves its interaction with molecular targets through its functional groups. The triple bond and ketone group can participate in various chemical reactions, influencing biological pathways and molecular interactions. The chlorine atom can also play a role in the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
1-Chloronon-5-YN-4-ol: A reduced form of 1-Chloronon-5-YN-4-one with an alcohol group.
Non-5-YN-4-one: The non-chlorinated parent compound.
1-Bromonon-5-YN-4-one: A brominated analog with similar chemical properties.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the triple bond, ketone group, and chlorine atom makes it a versatile compound for various applications.
Propiedades
Número CAS |
62485-93-2 |
|---|---|
Fórmula molecular |
C9H13ClO |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
1-chloronon-5-yn-4-one |
InChI |
InChI=1S/C9H13ClO/c1-2-3-4-6-9(11)7-5-8-10/h2-3,5,7-8H2,1H3 |
Clave InChI |
RMNYJYFNJROZKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)

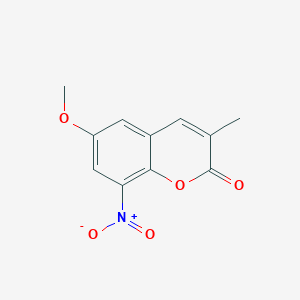
![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene](/img/structure/B14516971.png)
![[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone](/img/structure/B14516975.png)
